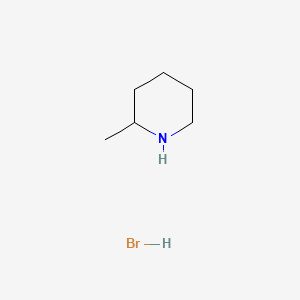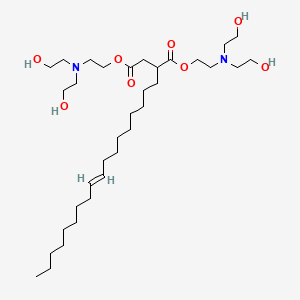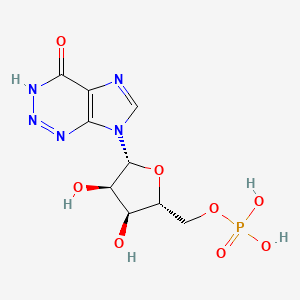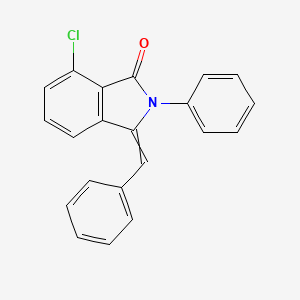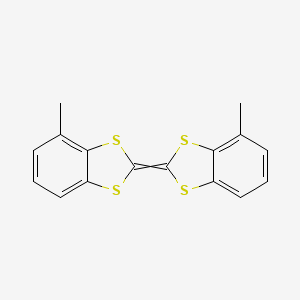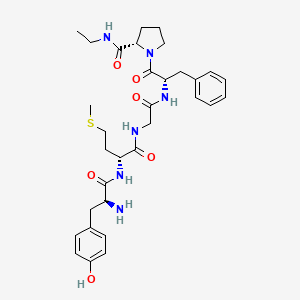![molecular formula C9H9N B14483733 4-(Bicyclo[1.1.0]butan-2-yl)pyridine CAS No. 63878-60-4](/img/structure/B14483733.png)
4-(Bicyclo[1.1.0]butan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bicyclo[1.1.0]butan-2-yl)pyridine is an organic compound that features a unique bicyclic structure. This compound is characterized by a pyridine ring attached to a bicyclo[1.1.0]butane moiety. The bicyclo[1.1.0]butane structure is known for its high strain energy, which makes it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine typically involves the formation of the bicyclo[1.1.0]butane core followed by its functionalization. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts at low temperatures . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow chemistry could be potential methods for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bicyclo[1.1.0]butan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bicyclo[1.1.0]butane compounds, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Bicyclo[1.1.0]butan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine involves the release of strain energy upon reaction. This strain release can drive various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: Shares the same bicyclic core but lacks the pyridine ring.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead.
Uniqueness
4-(Bicyclo[1.1.0]butan-2-yl)pyridine is unique due to the combination of the strained bicyclo[1.1.0]butane core and the aromatic pyridine ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63878-60-4 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4-(2-bicyclo[1.1.0]butanyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-10-4-2-6(1)9-7-5-8(7)9/h1-4,7-9H,5H2 |
Clave InChI |
MWNOKTNNKCYHCV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C2C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)

![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)

![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
